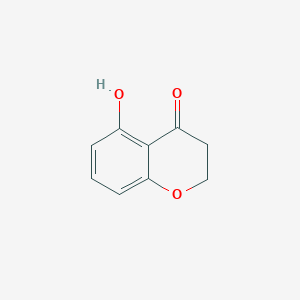

5-Hydroxychroman-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLNADCNQAQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Hydroxychroman 4 One and Analogous Structures

Strategies for the Construction of the Chromanone Core

The formation of the fundamental chromanone skeleton is the initial and crucial step in the synthesis of more complex derivatives. Over the years, several reliable strategies have been established for this purpose.

Classical Synthetic Approaches: Kostanecki-Robinson Reaction and Claisen Condensation Derivatives

Classical methods, including the Kostanecki-Robinson reaction and variations of the Claisen condensation, have long been employed for the synthesis of chromones, which can be subsequently converted to chromanones. arkat-usa.orgijrpc.com The Kostanecki-Robinson reaction, for instance, involves the reaction of o-hydroxyaryl ketones with aliphatic acid anhydrides and their corresponding sodium salts to yield chromones. arkat-usa.orgchempedia.info This method, while historically significant, can sometimes be limited by harsh reaction conditions and the potential for side product formation. ijrpc.com

The Claisen condensation, particularly the Baker-Venkataraman rearrangement, provides a pathway to 1,3-diketones which can then undergo acid-catalyzed cyclization to form the chromone (B188151) ring. ijrpc.comnih.gov However, the direct Claisen condensation of o-hydroxyacetophenones with esters to form the necessary dione (B5365651) intermediate can be challenging, often resulting in low yields. nih.gov Despite these challenges, these classical approaches remain valuable tools in the synthetic chemist's arsenal, particularly for specific substitution patterns. arkat-usa.orgresearchgate.net

Cyclization Reactions from Substituted Phenols and Ketones/Esters

A more direct and widely utilized approach involves the cyclization of substituted phenols with various three-carbon components, such as α,β-unsaturated acids, esters, or their equivalents. The reaction of phenols with acrylic acid or its derivatives, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid, can lead to the formation of the chromanone ring through a tandem Friedel-Crafts acylation and subsequent intramolecular cyclization. ijrpc.comucl.ac.uknih.govresearchgate.netresearchgate.net

For example, the synthesis of 7-hydroxychroman-4-one can be achieved by reacting resorcinol (B1680541) with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by base-mediated cyclization. ucl.ac.uknih.govresearchgate.netresearchgate.net This method offers a straightforward route to chromanones with specific hydroxylation patterns dictated by the starting phenol. The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the cyclization. ijrpc.com For instance, while PPA is a common catalyst, other acidic catalysts like hydriodic acid, acetic acid, and p-toluene sulfonic acid have also been employed. ijrpc.com

| Phenol Precursor | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Resorcinol | 3-Chloropropionic acid | Trifluoromethanesulfonic acid, then NaOH | 7-Hydroxychroman-4-one | ucl.ac.uknih.govresearchgate.net |

| Phenol | 3,3-Dimethylacrylic acid | Lewis Acid | 2,2-Dimethylchroman-4-one | arkat-usa.org |

| o-Hydroxyacetophenone | Aromatic aldehyde | Base (e.g., pyrrolidine) | Flavanone (B1672756) (2-Arylchroman-4-one) | nih.gov |

Multi-Step Synthesis from Resorcinol and Related Precursors

Resorcinol and its derivatives are common and versatile starting materials for the synthesis of 5-hydroxychroman-4-ones due to their inherent hydroxylation pattern. A multi-step approach often begins with the Friedel-Crafts acylation of resorcinol. For instance, reaction with an appropriate acylating agent can introduce a side chain that is then manipulated to form the heterocyclic ring. arkat-usa.org

One documented synthesis of 7-hydroxychroman-4-one starts with the acylation of resorcinol with 3-chloropropionic acid, catalyzed by trifluoromethanesulfonic acid, to yield 2',4'-dihydroxy-3-chloropropiophenone. researchgate.netresearchgate.net This intermediate is then cyclized under basic conditions (e.g., 2M NaOH) to afford the final product. researchgate.netresearchgate.net This strategy allows for the controlled construction of the chromanone core with a hydroxyl group at the 7-position, which is analogous to the 5-position in other numbering schemes. The synthesis of 5-alkyl-substituted resorcinols can also serve as precursors, which upon reaction with reagents like 3,3-dimethylacrylic acid, lead to the formation of 5-hydroxy and 7-hydroxychroman-4-one isomers. arkat-usa.org

Targeted Synthesis of 5-Hydroxylated Chromanone Systems

The presence of a hydroxyl group at the 5-position of the chromanone ring is a key structural feature in many biologically active compounds. Therefore, synthetic strategies that allow for the precise and efficient introduction of this functionality are of high importance.

Direct and Regioselective Functionalization Approaches

The direct and regioselective functionalization of a pre-formed chromanone ring to introduce a 5-hydroxy group is a challenging task. The electronic nature of the chromanone system generally directs electrophilic substitution to other positions. Therefore, most synthetic strategies rely on incorporating the hydroxyl group from the starting materials.

However, some modern synthetic methods are exploring the direct C-H functionalization of heterocyclic systems. researchgate.net While not yet a standard method for the synthesis of 5-hydroxychroman-4-one, these developing techniques may offer future pathways for more direct and efficient syntheses. For instance, palladium-catalyzed reactions have been used for the arylation of chromones, indicating the potential for catalytic C-H functionalization of the chromanone core. organic-chemistry.org

Synthesis of 5,7-Dihydroxy-4-chromanone Derivatives

The synthesis of chromanones with a 5,7-dihydroxy substitution pattern is of particular interest, as this motif is present in many natural flavonoids and related compounds with significant biological activities. nih.govacs.org These compounds are typically synthesized from 2,4,6-trihydroxyacetophenone as the starting material. nih.govresearchgate.net

The general approach involves the condensation of 2,4,6-trihydroxyacetophenone with an appropriate aldehyde or its equivalent. For example, reaction with an aldehyde in the presence of a base like pyrrolidine (B122466) can lead to the formation of the corresponding chalcone (B49325), which then undergoes intramolecular cyclization to the 5,7-dihydroxy-4-chromanone. nih.gov Due to potential side reactions, protecting groups, such as the methoxymethyl (MOM) group, are often employed on the hydroxyl groups of the starting acetophenone (B1666503) to improve the yield and purity of the desired product. nih.gov Following the construction of the chromanone core, these protecting groups are removed under acidic conditions. nih.gov

| Starting Material | Reagent | Key Steps | Product | Reference |

|---|---|---|---|---|

| 2,4,6-Trihydroxyacetophenone | Aliphatic/Aromatic Aldehyde | Condensation and cyclization | 2-Substituted-5,7-dihydroxy-4-chromanone | nih.gov |

| Bis-MOM-protected 2,4,6-trihydroxyacetophenone | Aliphatic/Aromatic Aldehyde | Condensation, cyclization, and deprotection | 2-Substituted-5,7-dihydroxy-4-chromanone | nih.gov |

| 2,4,6-Trihydroxyacetophenone | Acetic Anhydride | Kostanecki-Robinson type reaction | 3-Acetyl-5,7-dihydroxy-2-methyl-4H-chromen-4-one | researchgate.net |

Preparation of Specific Alkyl-Substituted 5-Hydroxychroman-4-ones

The synthesis of alkyl-substituted 5-hydroxychroman-4-ones often involves the reaction of an appropriate 5-alkyl-substituted resorcinol with an α,β-unsaturated acid or its equivalent, typically in the presence of a Lewis acid catalyst. The choice of starting materials and reaction conditions can influence the regioselectivity and yield of the desired product.

A common route is the Pechmann condensation or a related Friedel-Crafts acylation followed by cyclization. For instance, the reaction of 5-alkylresorcinols with 3,3-dimethylacrylic acid (or its acid chloride) is a standard method for producing 2,2-dimethyl-5-hydroxychroman-4-ones. arkat-usa.orgresearchgate.net Studies have explored both conventional heating and microwave-assisted protocols to optimize these reactions, finding that microwave assistance can often reduce reaction times and improve yields. researchgate.net The nature of the alkyl substituent on the resorcinol ring can influence the relative energies of transition states, thereby affecting the final product distribution between 5-hydroxy and 7-hydroxy isomers. arkat-usa.org

For the synthesis of 2-alkyl substituted 4-chromanones where the alkyl group is not gem-dimethyl, alternative strategies are employed to avoid side reactions like self-condensation of aliphatic aldehydes. nih.gov One effective method involves the reaction of an o-hydroxyacetophenone with an aliphatic aldehyde in a sealed pressure tube at elevated temperatures. nih.gov This approach has been successfully used to prepare derivatives such as 2-(2,6-dimethylhept-5-en-1-yl)-5-hydroxychroman-4-one. nih.gov

Table 1: Synthesis of Alkyl-Substituted 5-Hydroxychroman-4-ones

| Starting Resorcinol | Reagent | Conditions | Product | Reference |

| Orcinol (5-Methylresorcinol) | 3,3-Dimethylacryloyl chloride / Lewis Acid | Conventional Heating or Microwave | 5-Hydroxy-2,2,7-trimethylchroman-4-one | researchgate.net |

| Olivetol (5-Pentylresorcinol) | 3,3-Dimethylacrylic acid / Lewis Acid | Conventional Heating or Microwave | 5-Hydroxy-2,2-dimethyl-7-pentylchroman-4-one | arkat-usa.orgresearchgate.net |

| 2'-Hydroxyacetophenone | 2,6-Dimethylhept-5-enal | Diethylamine, EtOH, 150 °C, pressure tube | 2-(2,6-Dimethylhept-5-en-1-yl)-5-hydroxychroman-4-one | nih.gov |

Catalytic Enantioselective and Stereoselective Synthesis

Achieving high levels of stereocontrol is crucial for synthesizing biologically active chromanone derivatives. Modern catalysis offers powerful tools for the enantioselective and stereoselective construction of these scaffolds.

The asymmetric hydrogenation of the C4-ketone is a key strategy for producing chiral chromanols, which are valuable synthetic intermediates. Chiral half-sandwich ruthenium(II) complexes, pioneered by Noyori, are exceptionally effective for this transformation. nih.govmdpi.com These catalysts, typically featuring a chiral N-tosylethylenediamine ligand and an η⁶-arene, can reduce base-sensitive ketones like 4-chromanone (B43037) with outstanding enantioselectivity. nih.gov

The reaction is often performed using hydrogen gas in a suitable solvent like methanol. nih.gov For example, the hydrogenation of 4-chromanone using an (S,S)-RuCl(TsDPEN)(p-cymene) catalyst can yield (S)-4-chromanol with up to 97% enantiomeric excess (ee) quantitatively. nih.gov The efficiency of these systems can be so high that substrate-to-catalyst ratios of up to 7000 can be achieved. nih.govmdpi.com An alternative method, asymmetric transfer hydrogenation (ATH), uses a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogen gas. mdpi.comacs.orgacs.org The catalyst mechanism involves the formation of a ruthenium-hydride species that delivers hydrogen to the ketone in a highly stereocontrolled manner. rsc.org

Table 2: Asymmetric Hydrogenation of Chromanones with Noyori-type Catalysts

| Substrate | Catalyst | Conditions | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 4-Chromanone | RuCl(S,S)-TsDPEN | H₂ (10-100 atm), Methanol | (S)-4-Chromanol | 97% | nih.gov |

| 3-Arylidenechroman-4-one | (R,R)-RuCl(TsDPEN)(p-cymene) | HCO₂Na, H₂O/CH₂Cl₂ (ATH-DKR) | cis-3-Arylmethyl-4-chromanol | up to 99:1 dr | acs.org |

| β-Substituted Chromanones | Ruthenium-catalyst | Basic conditions (ATH-DKR) | Chiral Chromanols | High | acs.org |

Organocatalytic Transformations (e.g., L-proline catalyzed Mannich reactions)

Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. L-proline, a simple amino acid, is a highly effective catalyst for various transformations, including the Mannich reaction. researchgate.netillinois.edu In the context of chromanones, L-proline can catalyze the introduction of substituents at the C3 position.

The direct asymmetric Mannich reaction involves the reaction of a ketone (like a chromanone), an aldehyde, and an amine. springernature.com L-proline catalyzes the reaction by forming a nucleophilic enamine with the chromanone, which then attacks an imine generated in situ from the aldehyde and amine. illinois.edunih.gov This process allows for the construction of β-amino carbonyl compounds with high stereoselectivity. springernature.comnih.gov While direct L-proline catalysis on chromanones is established, related systems using metal-proline complexes, such as Zn[(L)proline]₂, have also been developed to catalyze three-component Mannich reactions effectively. rsc.org These methods provide a route to functionalized chromanones bearing a chiral center at the C3 position.

Intramolecular cyclization reactions catalyzed by transition metals provide an efficient means of constructing the heterocyclic ring system of chromanones from acyclic precursors. Nickel-catalyzed reactions are particularly notable for their ability to forge C-C and C-O bonds. rsc.org

One strategy involves the intramolecular cyclization of an appropriately substituted precursor, such as an o-hydroxyaryl enaminone, which can be cyclized to form the chromone skeleton in the presence of a nickel catalyst. ccspublishing.org.cn Another powerful approach is the nickel-catalyzed intramolecular conjunctive cross-electrophile coupling, which can create complex ring systems in a single step. nih.gov Although applied to carbocycles, the principles of activating electrophilic centers and facilitating cyclization can be extended to heterocycle synthesis. nih.gov DFT studies have helped to elucidate the mechanisms and origins of selectivity in Ni-catalyzed intramolecular cyclizations of substrates like alkynones, providing a rational basis for catalyst and substrate design. rsc.org

Cascade and Domino Reactions for Complex Chromanone Architectures

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates or changing reaction conditions. beilstein-journals.orgwikipedia.org This approach leads to a rapid increase in molecular complexity from simple starting materials, aligning with the principles of atom and step economy. researchgate.net

In the synthesis of chromanone-based structures, cascade reactions can be initiated by a variety of transformations. For example, a Michael addition to a chromone can trigger a sequence of intramolecular reactions to build complex fused or spirocyclic systems. beilstein-journals.org The reaction of chromones with 1,3-dicarbonyl compounds or their equivalents can lead to a diverse array of products depending on the substituents and reaction conditions. beilstein-journals.org Organocatalysis is frequently employed to trigger these cascades; for instance, a quadruple iminium-enamine cascade has been used to synthesize complex hydroindane derivatives fused to a spirooxindole motif starting from α,β-unsaturated aldehydes. acs.org These reactions demonstrate the potential to construct intricate architectures with multiple stereocenters in a highly controlled manner. acs.org

Protecting Group Strategies in the Synthesis of Phenolic Hydroxychromanones

In the multi-step synthesis of complex molecules containing a this compound core, the phenolic hydroxyl group often requires protection to prevent it from interfering with subsequent reactions. bham.ac.uk An effective protecting group must be easy to install and remove in high yield and be stable under the conditions of other transformations in the synthetic sequence. organic-chemistry.org

Common protecting groups for the phenolic hydroxyl include:

Methyl Ethers : Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide. highfine.com They are very stable but can be cleaved under harsh conditions using reagents like boron tribromide (BBr₃). highfine.comuwindsor.ca

Benzyl (B1604629) Ethers (Bn) : Formed using benzyl bromide or chloride under basic conditions. They are robust to many conditions but can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C), which does not affect many other functional groups. uwindsor.ca

Silyl (B83357) Ethers : A versatile class including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and the bulkier, more stable tert-butyldimethylsilyl (TBS or TBDMS) and tert-butyldiphenylsilyl (TBDPS). highfine.com They are typically introduced using the corresponding silyl chloride and a base like imidazole. uwindsor.ca Their stability to acidic or basic conditions varies, allowing for selective deprotection, often using a fluoride (B91410) source like TBAF.

Alkoxyalkyl Ethers (e.g., Methoxymethyl ether, MOM) : The MOM group is installed using MOM-Cl and a base. highfine.com It is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions. highfine.com A MOM group was used in the synthesis of a 2-alkyl substituted chromanone to protect a hydroxyl group prior to cyclization. nih.gov

Table 3: Common Protecting Groups for the Phenolic Hydroxyl of 5-Hydroxychromanones

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features | Reference |

| Methyl | Me | MeI or Me₂SO₄, Base | BBr₃; TMSI | Very stable, requires harsh cleavage. | highfine.comuwindsor.ca |

| Benzyl | Bn | BnBr or BnCl, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; Orthogonal to many groups. | uwindsor.ca |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | TBAF; HF; Acetic Acid | Stable to base, labile to acid and fluoride. | highfine.comuwindsor.ca |

| Methoxymethyl | MOM | MOM-Cl, DIEA | Acid (e.g., HCl, TFA) | Stable to base and nucleophiles. | nih.govhighfine.com |

| Methanesulfonyl | Ms | MsCl, Pyridine | Strong base (e.g., KOH) or reductants | Robust group, also functions as a leaving group. | researchgate.net |

Mechanistic Studies of Reactions Involving 5 Hydroxychroman 4 One Derivatives

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed pathways and transient species formed during reactions is fundamental to mechanistic chemistry. For 5-hydroxychroman-4-one derivatives, several key mechanistic pathways have been explored.

Intramolecular reactions, where different parts of the same molecule react with each other, are pivotal in the synthesis of cyclic structures from chromanone precursors. A notable example is the intramolecular aldol (B89426) condensation. In this type of reaction, a single molecule containing two carbonyl groups can react with itself to form a ring. youtube.comyoutube.com The process is initiated by the formation of an enolate, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. youtube.comyoutube.com The stability of the resulting ring is a critical factor, with five- and six-membered rings being the most favorable products due to minimal ring strain. youtube.comkhanacademy.org

For instance, the intramolecular aldol condensation of a dicarbonyl compound can lead to the formation of a new ring fused to the original chromanone structure. The reaction proceeds through a cyclic transition state, and the regioselectivity is often determined by the relative stability of the possible ring products. The final step is typically a dehydration to yield a conjugated enone system. youtube.com

Another important intramolecular cyclization is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation. youtube.com This reaction occurs in molecules containing two ester groups and leads to the formation of a β-keto ester. The mechanism involves the formation of an enolate from one ester group, which then attacks the carbonyl carbon of the other ester group, resulting in a cyclic intermediate that subsequently eliminates an alkoxide to form the final product.

The cyclization of a delta-hydroxy acid to a delta-lactone is another relevant intramolecular process. youtube.com In this reaction, the hydroxyl group acts as a nucleophile and attacks the carboxylic acid group within the same molecule, leading to the formation of a cyclic ester (lactone) and the elimination of a water molecule. youtube.com

| Reaction Type | Key Features | Typical Product |

|---|---|---|

| Intramolecular Aldol Condensation | A molecule with two carbonyl groups reacts with itself. youtube.comyoutube.com Forms five- or six-membered rings. youtube.comkhanacademy.org | Cyclic β-hydroxy carbonyl or α,β-unsaturated carbonyl |

| Dieckmann Condensation | Intramolecular reaction of a molecule with two ester groups. youtube.com | Cyclic β-keto ester |

| Lactonization | Intramolecular reaction of a hydroxy acid. youtube.com | Lactone (cyclic ester) |

The chromanone ring system can undergo a retro-Michael reaction, which involves the opening of the pyrone ring. This process is typically initiated by the nucleophilic attack at the C-2 position of the chromone (B188151) moiety. tandfonline.com This attack leads to the formation of an intermediate that, through a retro-Michael reaction, results in the opening of the γ-pyrone ring. tandfonline.com

The resulting open-chain intermediate can then undergo various recyclization pathways, depending on the reaction conditions and the nature of the nucleophile. tandfonline.com For example, treatment of certain chromone derivatives with hydrazines can lead to the formation of 2-hydroxyphenylpyrazoles. tandfonline.com The reaction proceeds through a 1,4-Michael addition, followed by ring opening and subsequent cyclization. tandfonline.com The solvent can play a crucial role in directing the cyclization pathway. tandfonline.com

The this compound scaffold can be subjected to various oxidative and reductive transformations. The antioxidant properties of some chromone derivatives have been investigated, and their oxidative metabolism has been studied using in vitro models. mdpi.com For instance, oxidation of a chromone derivative using the Fenton reaction, artificial porphyrins, or electrochemistry can lead to the formation of several metabolites. mdpi.com These transformations can involve N-dealkylation, S-oxidation, and hydroxylation reactions. mdpi.com

Photochemical reactions can also induce transformations. For example, photolysis of certain α-hydroxy ketones in the chromanone family can lead to α-cleavage of the C-5—C-6 bond, forming a diradical intermediate. researchgate.net This intermediate can then undergo further reactions, such as hydrogen abstraction, to yield various products. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions involving this compound derivatives, influencing both the rate and the selectivity of the transformation.

Both Brønsted and Lewis acids and bases are instrumental in catalyzing reactions involving chromanones. Brønsted acids, which are proton donors, can activate electrophiles by protonating them. youtube.com Conversely, Brønsted bases act by deprotonating nucleophiles, thereby increasing their reactivity. youtube.com

A synergistic effect can be observed when both Brønsted and Lewis acids are used together. For instance, a bifunctional catalyst with both Brønsted and Lewis acid sites has been shown to efficiently promote the one-pot conversion of glucose to 5-hydroxymethylfurfural (B1680220). nih.gov The Brønsted acid sites facilitate the dehydration step, while the Lewis acid sites promote the isomerization of glucose to fructose. A similar cooperative catalysis has been developed for the addition of diazoesters to 2H-chromene acetals, where the Brønsted acid activates the acetal (B89532) and the Lewis acid enhances the reaction rate. nih.gov The rate of cycloaddition reactions of arylidene imines has been shown to be related to the pKa of the Brønsted acid catalyst. rsc.org

Lewis acids, which are electron-pair acceptors, can also significantly accelerate reactions. In cycloaddition reactions, the rate acceleration by Lewis acids has been observed to follow the order Zn(OAc)₂ > AgOAc > LiOAc > Mg(OAc)₂. rsc.org

Metal-mediated reactions offer a powerful tool for the synthesis and functionalization of chromanone derivatives. For example, iridium-catalyzed asymmetric hydrogenation has been used in the synthesis of optically active 3-benzylchroman-4-ones. researchgate.net

Photochemical reactions provide an alternative pathway for inducing chemical transformations. The photolysis of 4-hydroxycoumarins, which are structurally related to 5-hydroxychroman-4-ones, can lead to the synthesis of 2,4-chromandiones. nih.gov This process involves the deprotonation of the 4-hydroxycoumarin, followed by excitation with light to form an excited state that acts as a single-electron transfer (SET) reductant. nih.gov This initiates a radical-based transformation, allowing for the introduction of various substituents at the C3 position. nih.gov

| Catalyst Type | Mechanism of Action | Example Application |

|---|---|---|

| Brønsted Acid | Protonates electrophiles to increase their reactivity. youtube.com | Conversion of glucose to 5-hydroxymethylfurfural. nih.gov |

| Brønsted Base | Deprotonates nucleophiles to increase their reactivity. youtube.com | General base-catalyzed reactions. |

| Lewis Acid | Accepts an electron pair, activating electrophiles. | Cycloaddition reactions. rsc.org |

| Metal Catalyst (e.g., Iridium) | Facilitates asymmetric transformations. researchgate.net | Asymmetric hydrogenation. researchgate.net |

| Photocatalyst | Initiates reactions upon light absorption. nih.gov | Radical-based functionalization of 4-hydroxycoumarins. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxychroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of atoms and their connectivity.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicity Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing 5-Hydroxychroman-4-one. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. oregonstate.edupdx.educhemistrysteps.com The multiplicity, or splitting pattern, of a proton signal reveals the number of neighboring protons, following the n+1 rule. hw.ac.uk

In the ¹H NMR spectrum of a related compound, 7-n-Butyl-5-hydroxy-2,2-dimethylchroman-4-one, the hydroxyl proton (OH) appears as a singlet at a downfield chemical shift of δ 11.53 ppm, indicative of strong intramolecular hydrogen bonding. arkat-usa.org The aromatic protons on the benzene (B151609) ring typically resonate in the range of δ 6.0-8.0 ppm. oregonstate.eduarkat-usa.org For instance, in 7-n-Butyl-5-hydroxy-2,2-dimethylchroman-4-one, the protons at positions 6 and 8 appear as doublets at δ 6.28 and δ 6.19 ppm, respectively. arkat-usa.org The methylene (B1212753) protons of the chroman ring at position 3 (3-H) are observed as a singlet at δ 2.65 ppm. arkat-usa.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C-4) in chroman-4-ones is typically found in the highly deshielded region of the spectrum, around δ 198.0 ppm. arkat-usa.org Carbons attached to the oxygen atom (C-2, C-8a, and C-5) are also shifted downfield. arkat-usa.org For example, in 7-n-Butyl-5-hydroxy-2,2-dimethylchroman-4-one, these carbons resonate at δ 79.0 ppm, δ 162.5 ppm, and δ 160.4 ppm, respectively. arkat-usa.org The aromatic carbons (C-6, C-8, and C-4a) appear in the region of δ 100-160 ppm. arkat-usa.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| OH | 11.53 | - | s |

| 6-H | 6.28 | 109.9 | d |

| 8-H | 6.19 | 108.4 | d |

| 3-H | 2.65 | 49.0 | s |

| 4-C | - | 198.0 | - |

| 5-C | - | 160.4 | - |

| 7-C | - | 155.5 | - |

| 2-C | - | 79.0 | - |

| 8a-C | - | 162.5 | - |

| 4a-C | - | 105.7 | - |

Data based on 7-n-Butyl-5-hydroxy-2,2-dimethylchroman-4-one. arkat-usa.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. github.iosdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net This helps to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.net This technique is particularly useful for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For instance, HMBC correlations can confirm the placement of substituents on the aromatic ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This is invaluable for determining stereochemistry and conformation.

Spectroscopic Distinctions Between Isomers and Derivatives

NMR spectroscopy is highly sensitive to the substitution pattern on the chroman-4-one scaffold, allowing for clear differentiation between isomers. For example, this compound can be distinguished from its isomer, 7-hydroxychroman-4-one, by the distinct chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum. arkat-usa.org The position of the hydroxyl group significantly influences the electronic environment of the nearby protons.

Furthermore, the introduction of different substituents at various positions on the this compound core leads to predictable changes in the NMR spectra. gu.se For example, alkylation or acylation of the hydroxyl group would result in the disappearance of the OH proton signal and shifts in the signals of adjacent protons and carbons. Density Functional Theory (DFT) calculations can be employed to predict theoretical NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. arkat-usa.orgrsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. tutorchase.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. massspeclab.combioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound by comparing the measured mass with calculated masses for possible elemental compositions. For this compound (C₉H₈O₃), HRMS would be used to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass.

Analysis of Ion Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules are ionized, and the resulting molecular ions can undergo fragmentation. chemguide.co.ukmsu.edu The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. msu.edu Common fragmentation pathways for chroman-4-ones involve cleavage of the heterocyclic ring. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

Analysis of the fragmentation pattern of this compound would reveal characteristic losses of small neutral molecules such as CO, H₂O, or C₂H₂O, providing further confirmation of its structure. The fragmentation of related flavonoid structures often involves retro-Diels-Alder reactions in the heterocyclic ring. nih.gov

Interactive Data Table: Predicted Fragmentation for this compound

| m/z Value | Possible Fragment | Neutral Loss |

| 164 | [C₉H₈O₃]⁺ | (Molecular Ion) |

| 136 | [C₈H₈O₂]⁺ | CO |

| 121 | [C₇H₅O₂]⁺ | C₂H₃O |

| 108 | [C₇H₈O]⁺ | C₂O₂ |

This table represents a hypothetical fragmentation pattern based on common fragmentation rules for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs. This results in a unique spectral fingerprint for the molecule.

For this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl (-OH) group, the carbonyl (C=O) group, and the aromatic ring system. The presence of a strong, broad absorption band, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak indicates hydrogen bonding, which is a prominent feature in this molecule.

A sharp and strong absorption peak corresponding to the carbonyl (C=O) stretching vibration is expected around 1650-1710 cm⁻¹. Specifically, a carbonyl stretching frequency at approximately 1650 cm⁻¹ can be indicative of an intramolecular hydrogen bond between the 5-hydroxyl group and the 4-carbonyl oxygen. This interaction reduces the double-bond character of the carbonyl group, shifting its absorption to a lower frequency.

The IR spectrum also displays absorptions related to the aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below this value.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Frequency Range (cm⁻¹) | Intensity | Functional Group | Vibration Type |

| 3550–3200 | Strong, Broad | Hydroxyl (-OH) | O-H Stretch (H-bonded) |

| ~3080 | Medium-Weak | Aromatic C-H | C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H | C-H Stretch |

| ~1650 | Strong, Sharp | Carbonyl (C=O) | C=O Stretch (H-bonded) |

| 1600–1450 | Medium-Weak | Aromatic Ring | C=C Stretch |

| 1350–1000 | Medium | Ether (C-O-C) | C-O Stretch |

This table is generated based on typical frequency ranges for the specified functional groups and findings from related structures.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can calculate a detailed map of electron density and thus deduce atomic positions, bond lengths, and bond angles with high accuracy. nih.govpages.dev

For this compound, single-crystal X-ray diffraction analysis provides definitive proof of its molecular structure and conformation in the solid state. Studies on the closely related compound 5-hydroxy-4H-chromen-4-one show that it crystallizes in the monoclinic system with the space group P2₁/c. This analysis confirms the near-planar conformation of the chromen-4-one core.

The crystal structure also reveals intermolecular interactions, such as π-π stacking between adjacent chromenone rings and various C–H···O hydrogen bonds, which together build the three-dimensional crystal lattice. The Cambridge Structural Database (CSD) contains crystal structure data for 5-hydroxy-4H-chromen-4-one under the CCDC number 689349. nih.gov

The following table presents crystallographic data for the related compound, 5-hydroxy-4H-chromen-4-one, which serves as a representative example for this class of compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7551 |

| b (Å) | 11.7512 |

| c (Å) | 7.5211 |

| β (°) | 95.094 |

| Z | 4 |

| Density (g/cm³) | 1.486 |

Data sourced from a study on 5-hydroxy-4H-chromen-4-one.

Computational Chemistry and Theoretical Investigations of 5 Hydroxychroman 4 One

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of 5-hydroxychroman-4-one, governing its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. arxiv.org DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry and electronic properties of this compound and its derivatives.

The chromanone core is found to be nearly planar. An important structural feature is the intramolecular hydrogen bond between the 5-hydroxyl group and the carbonyl oxygen at position 4, which stabilizes a syn-periplanar conformation. This interaction creates a pseudo-aromatic ring system.

Key energetic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily localized on the hydroxylated benzene (B151609) ring, while the LUMO is situated on the pyrone moiety. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A calculated HOMO-LUMO gap of 4.3 eV suggests moderate reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 4.3 eV |

Data sourced from a study utilizing DFT calculations to analyze electronic structure.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide a more accurate description of the electronic structure. For complex systems, these methods are often used to benchmark results from less computationally intensive methods like DFT. ijcce.ac.ir

For molecules similar to this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been used to study phenomena like tautomeric equilibria. For instance, quantum mechanical calculations at the MP2/6-31+G(d,p) level have been used to investigate the excited-state intramolecular proton transfer (ESIPT) process, revealing a low energy barrier for this transfer.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating reaction mechanisms at a molecular level, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For chromanone systems, theoretical calculations have been used to explain the regioselectivity of synthetic reactions.

For example, in the Friedel-Crafts acylation reaction used to synthesize substituted 2,2-dimethyl-5-hydroxychroman-4-ones, DFT calculations can explain the formation of different regioisomers (5-hydroxy vs. 7-hydroxy) based on the relative energies of the transition states, which are influenced by the nature of alkyl substituents on the resorcinol (B1680541) precursor. arkat-usa.org

Similarly, computational studies can shed light on the mechanisms of multicomponent reactions. In the one-pot synthesis of pyrano[3,2-c]chromen-5-ones from 4-hydroxychromen-2-one, acetone, and anilines, the proposed mechanism involves the formation of intermediates like iso-propenylphenylamine and 3-iso-propylidenechroman-2,4-dione, followed by a Michael-addition-type reaction. acs.orgresearchgate.net Computational modeling can help to validate such proposed pathways by calculating the energies of intermediates and transition states.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of compounds like this compound.

NMR Chemical Shifts: Gauge-including atomic orbital (GIAO) calculations at the DFT level are a standard method for predicting NMR chemical shifts. researchgate.netscm.com By comparing the calculated shifts with experimental data, the structures of complex molecules and their regioisomers can be confidently assigned. arkat-usa.org This approach has been successfully used to assign the ¹H and ¹³C NMR chemical shifts for various 2,2-dimethylchroman-4-ones. arkat-usa.org The accuracy of these predictions can be further improved by using multi-standard approaches for calibration. researchgate.net

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Chroman-4-one Derivative

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C-2 | 78.5 | 78.3 |

| C-3 | 45.1 | 44.9 |

| C-4 | 192.3 | 192.1 |

| C-4a | 114.2 | 114.0 |

| C-5 | 161.9 | 161.7 |

| C-6 | 110.5 | 110.3 |

| C-7 | 135.8 | 135.6 |

| C-8 | 108.1 | 107.9 |

| C-8a | 161.4 | 161.2 |

This table is illustrative, based on the principle of comparing calculated and experimental data as described in the literature for similar compounds. arkat-usa.org

UV-Vis Absorption: Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the energies of electronic transitions (e.g., n → π* and π → π) and their corresponding oscillator strengths. researchgate.netnih.govuni-muenchen.de For chromone (B188151) derivatives, TD-DFT studies combined with a polarizable continuum model (PCM) to account for solvent effects have successfully explained the solvatochromic shifts observed in their UV-Vis spectra. nih.gov The calculations show that the stability of n → π and π → π* excited states, and thus the absorption wavelengths, are influenced by the size of the π-system and the presence of intramolecular hydrogen bonds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the chromanone ring is relatively rigid, substituents on the ring can lead to different conformations. Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics methods, helps to identify the most stable conformers of a molecule. For this compound, the planarity of the chromanone core is a key conformational feature.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with its environment over time. For instance, MD simulations could be used to study the stability of the intramolecular hydrogen bond in different solvents or to model the interaction of the compound with a biological target, such as an enzyme active site.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods are increasingly used to predict the biological activity of compounds and to guide the design of new molecules with improved properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net

For chromanone derivatives, SAR studies have been conducted to understand the structural features that contribute to activities such as antibacterial effects. acs.org These studies have revealed that substituents at various positions on the chromanone scaffold, such as a hydrophobic group at position 2 and hydroxyl groups at positions 5 and 7, can significantly influence antibacterial potency. acs.org The lack of activity in some 5-hydroxy derivatives has been attributed to the intramolecular hydrogen bond with the carbonyl group, which can affect the molecule's interaction with its target. acs.org

In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comrug.nl For example, the genotoxic potential of compounds can be assessed using expert knowledge-based and statistical-based in silico models. mdpi.com These predictive models are valuable in the early stages of drug discovery to prioritize compounds for further development. rug.nl

Biological Activity: Mechanistic Investigations and Structure Activity Relationships of 5 Hydroxychroman 4 One Derivatives

Mechanistic Basis of Enzymatic and Receptor Interactions

The biological effects of 5-hydroxychroman-4-one derivatives are often rooted in their ability to interact with specific enzymes and receptors, thereby modulating key signaling pathways involved in various physiological and pathological processes.

Inhibition of Key Enzymes

Derivatives of the chroman scaffold have been identified as inhibitors of several key enzymes implicated in disease.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing conditions like hypertension and inflammation. nih.gov sEH metabolizes epoxyeicosatrienoic acids (EETs), which are lipid mediators with vasodilatory and anti-inflammatory properties. By inhibiting sEH, the levels of beneficial EETs are increased. Studies on related chroman derivatives have shown that they can be potent sEH inhibitors. For instance, trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), a potent sEH inhibitor, has demonstrated the potential to improve cognitive function and parenchymal artery dilation in hypertensive models. nih.gov Research in a periodontitis model showed that sEH inhibition prevented alveolar bone loss and reduced the expression of inflammatory markers like NF-κB, IL-1β, and TNF-α. nih.gov

Protein Kinases: These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Certain 5-hydroxyaurone derivatives, which contain a structure related to the chroman core, have been shown to act as potent inhibitors of endothelial cell proliferation and have demonstrated anti-angiogenic properties by inhibiting in vitro endothelial cell motility and tube formation. nih.gov

Topoisomerases: These are vital enzymes involved in managing DNA topology during replication and transcription. Some chromone (B188151) derivatives have been investigated for their ability to inhibit topoisomerases, suggesting a potential mechanism for anticancer activity by disrupting DNA replication in cancer cells.

Ligand Binding to Receptors

The interaction of this compound derivatives with various receptors is a key aspect of their pharmacological profile.

Dopamine (B1211576) D2 Receptor: The dopamine D2 receptor is a primary target for antipsychotic and antiemetic drugs. Studies on benzamide (B126) derivatives containing a modified chroman-like structure have revealed their potential as dual antagonists of both dopamine D2 and serotonin (B10506) 5-HT3 receptors. nih.gov For example, specific derivatives showed significantly higher affinity for the D2 receptor compared to the established drug metoclopramide. nih.gov The stereochemistry of these molecules plays a crucial role, with the (R)-enantiomer of one compound showing strong affinity for both D2 and 5-HT3 receptors, while the (S)-enantiomer was selective for the 5-HT3 receptor. nih.gov

Modulation of Signal Transduction Pathways

By interacting with enzymes and receptors, this compound derivatives can modulate complex signaling cascades.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some studies have investigated the role of related hydroxy-substituted compounds in modulating this pathway. For instance, a 5-hydroxyoxindole (B181108) derivative was found to activate the Nrf2 pathway by targeting Keap1, leading to the suppression of LPS-induced inflammatory responses in macrophages. nih.gov This suggests that compounds with a hydroxylated aromatic ring, a feature of this compound, can have significant anti-inflammatory effects through Nrf2 activation. nih.gov Similarly, other studies on related compounds like 5-hydroxymethylfurfural (B1680220) have shown modulation of the Nrf2/HO-1 pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For this compound derivatives, research has focused on how substitutions on the chroman ring system influence their biological activity.

Impact of the C-5 Hydroxyl Group on Biological Efficacy and Selectivity

The hydroxyl group at the C-5 position is often a critical determinant of biological activity. Its ability to form hydrogen bonds allows it to act as a key anchoring point within the binding sites of target proteins. Molecular docking studies on related chromanol compounds targeting enzymes like 5-lipoxygenase (5-LOX) have suggested that this hydroxyl group is crucial for the interaction. nih.gov The importance of this group is further highlighted by findings that its removal or modification, for instance through O-methylation, can lead to a significant loss or complete abolishment of inhibitory activity. nih.gov

Influence of Substituents at C-2, C-3, C-6, C-7, and C-8 Positions on Activity

The biological activity of chroman-based compounds can be finely tuned by introducing various substituents at different positions on the heterocyclic and aromatic rings.

C-2 Position: The nature of the substituent at the C-2 position can significantly impact activity. For example, in the context of vitamin E analogues like 6-hydroxy-2,2,5,7,8-pentamethylchroman (a chromanol), the presence of a methyl or a carboxyl group at the C-2 position influences the rate of enzymatic oxidation. nih.gov

C-6 Position: The substituent at the C-6 position, adjacent to the C-5 hydroxyl group, is also pivotal. In tocopherol derivatives, the electron-donating capacity of alkyl substituents on the aromatic ring, including at positions C-5, C-7, and C-8, correlates with their antioxidant activity. researchgate.net The reactivity of these compounds is attributed to stereoelectronic factors, where the orientation of substituents can affect the stability of the resulting phenoxyl radical. researchgate.net

C-7 and C-8 Positions: Similar to the C-6 position, substitutions at C-7 and C-8 with electron-donating groups, such as methyl groups, have been shown to enhance the antioxidant and radical-scavenging activities of chromanol derivatives. researchgate.net However, replacing these methyl groups with aldehydes or carboxylic acids did not improve activity in certain 5-LOX inhibitors. nih.gov

The table below summarizes the influence of various substitutions on the biological activity of chroman-4-one and related structures, based on findings from multiple studies.

| Position | Substituent Type | Effect on Biological Activity | Target/Assay |

| C-5 | Hydroxyl (OH) | Crucial for activity; hydrogen bond donor. nih.gov | 5-Lipoxygenase nih.gov |

| C-5 | Methoxy (OCH₃) | Abolishes or significantly reduces activity. nih.gov | 5-Lipoxygenase nih.gov |

| C-2 | Alkyl Side Chain | Modulates potency and pharmacokinetic properties. | 5-Lipoxygenase nih.gov |

| C-6 | Alkyl (e.g., Methyl) | Generally enhances antioxidant activity. researchgate.net | Radical Scavenging researchgate.net |

| C-7/C-8 | Alkyl (e.g., Methyl) | Increases electron-donating capacity, enhancing antioxidant effects. researchgate.net | Radical Scavenging researchgate.net |

| Aromatic Ring | Halogen (Cl, Br, I) | Can increase affinity for certain receptors. nih.gov | Dopamine D2 Receptor nih.gov |

Stereochemical Requirements for Optimal Biological Response

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of chiral molecules such as the this compound derivatives. Although direct and extensive studies on the stereoselectivity of this compound derivatives are still emerging, research on analogous chiral compounds underscores the importance of stereochemistry in dictating their interaction with biological targets. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in biological activity, with one enantiomer often being more potent or having a different pharmacological profile than the other. unimi.it

For instance, in related heterocyclic compounds, the specific stereoisomer can influence the binding affinity to target enzymes or receptors. This stereospecificity often arises from the three-dimensional nature of the binding sites on biological macromolecules, which can preferentially accommodate one stereoisomer over another. Studies on other bioactive molecules have shown that only specific isomers, such as the (5S, αS) isomers in certain antimalarial compounds, display significant biological activity, suggesting that stereoselective uptake and interaction with the target are crucial. unimi.it Therefore, the separation and biological evaluation of individual enantiomers of this compound derivatives are essential steps in drug development to identify the most active and potentially least toxic stereoisomer.

Pharmacophoric Elements and Key Interaction Motifs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov For this compound derivatives, pharmacophore models have been developed to elucidate the key structural features required for their various biological activities, particularly in the context of anticancer effects. nih.gov

These models typically highlight the importance of several key features:

Hydrogen Bond Acceptors (HBA): The carbonyl group at position 4 and the hydroxyl group at position 5 of the chroman-4-one scaffold are crucial hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group at position 5 also acts as a hydrogen bond donor.

Aromatic Rings (RA): The benzene (B151609) ring of the chroman-4-one core provides a hydrophobic surface for interaction with target proteins.

Hydrophobic (HY) groups: Substituents on the chroman-4-one skeleton can introduce additional hydrophobic interactions, enhancing binding affinity.

The precise arrangement and nature of these pharmacophoric features can be fine-tuned to optimize the interaction with specific biological targets. For example, in the context of anticancer activity, these motifs are believed to facilitate binding to the active sites of key enzymes or regulatory proteins involved in cancer cell proliferation and survival. nih.gov

Mechanistic Insights into Diverse Biological Profiles

The broad spectrum of biological activities exhibited by this compound derivatives stems from their ability to interact with multiple cellular pathways and targets. The following sections delve into the specific molecular mechanisms underlying their antioxidant, antimicrobial, anticancer, and neuroprotective effects.

Antioxidant Mechanisms: Free Radical Scavenging and Gene Expression Modulation (e.g., Heme Oxygenase-1 up-regulation)

The antioxidant properties of this compound derivatives are a cornerstone of their protective effects against various pathologies. These compounds employ a dual strategy to combat oxidative stress: direct free radical scavenging and modulation of cellular antioxidant defense systems.

The phenolic hydroxyl group at the 5-position is a key structural feature responsible for the direct free radical scavenging activity . This is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govresearchgate.netmdpi.comnih.govscirp.org The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.

Beyond direct scavenging, these derivatives can also bolster the cell's intrinsic antioxidant capacity by modulating gene expression. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway . nih.gov Some bioactive compounds can activate Nrf2, leading to its translocation to the nucleus and the subsequent up-regulation of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) . nih.govnih.govnih.gov HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties. nih.gov By up-regulating HO-1, this compound derivatives can enhance the cellular defense against oxidative stress.

Antimicrobial Mechanisms: Membrane Potential Disruption and DNA Topoisomerase IV Inhibition

Certain derivatives of the chroman-4-one scaffold have demonstrated promising antimicrobial activity against a range of pathogenic bacteria. Their mechanisms of action are multifaceted and can involve the disruption of essential bacterial processes.

One proposed mechanism is the disruption of the bacterial membrane potential . nih.govnih.gov The structural features of these compounds may allow them to interact with and perturb the integrity of the bacterial cell membrane. This can lead to a collapse of the proton motive force, leakage of intracellular components, and ultimately, bacterial cell death.

Another key target for antimicrobial action is DNA topoisomerase IV . nih.govnih.govresearchgate.netresearchgate.net This enzyme is essential for bacterial DNA replication and chromosome segregation. Inhibition of DNA topoisomerase IV leads to the accumulation of DNA damage and prevents bacterial proliferation. nih.govresearchgate.net Quinolones, a well-known class of antibiotics, act by inhibiting this enzyme, and it is plausible that some this compound derivatives share a similar mechanism of action. nih.govresearchgate.net

Anticancer Mechanisms: Inhibition of Cell Proliferation and Induction of Apoptosis

The anticancer properties of this compound derivatives are attributed to their ability to inhibit the uncontrolled growth of cancer cells and trigger programmed cell death, or apoptosis.

These compounds can induce cell cycle arrest , halting the progression of cancer cells through the cell division cycle. nih.govnih.gov This prevents their proliferation and provides a window for other cellular processes, such as apoptosis, to be initiated. For instance, some phenolic compounds have been shown to cause cell cycle arrest at the late S and G2/M phases. nih.gov

A crucial aspect of their anticancer activity is the induction of apoptosis . ncku.edu.twnih.govnih.gov This is a tightly regulated process that eliminates damaged or unwanted cells. This compound derivatives can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) within cancer cells, which can lead to DNA damage. ncku.edu.tw This, in turn, can activate signaling pathways that converge on the activation of caspases , a family of proteases that execute the apoptotic program. nih.govnih.govjohnshopkins.edu The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) leads to the cleavage of key cellular proteins and the characteristic morphological changes of apoptosis. nih.govnih.gov

Neuroprotective and Anti-inflammatory Action Mechanisms

The neuroprotective and anti-inflammatory effects of this compound derivatives are of significant interest for the potential treatment of neurodegenerative diseases. These effects are largely mediated by their ability to counteract oxidative stress and inflammation in the central nervous system.

A key mechanism underlying their neuroprotective action is the inhibition of microglia activation . nih.govnih.gov Microglia are the resident immune cells of the brain, and their chronic activation contributes to neuroinflammation and neuronal damage in various neurodegenerative conditions. By suppressing the activation of microglia, these compounds can reduce the production of pro-inflammatory mediators and reactive oxygen species, thereby protecting neurons from damage. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。